[(3R)-piperidin-3-yl]methanamine dihydrochloride
Description
[(3R)-Piperidin-3-yl]methanamine dihydrochloride is a chiral amine derivative featuring a piperidine ring substituted with an aminomethyl group at the 3-position in the R-configuration. Its molecular formula is C₆H₁₅Cl₂N₂, with a molecular weight of 201.14 g/mol (assuming dihydrochloride salt formation from the free base, C₆H₁₄N₂·2HCl). The compound is commonly used in pharmaceutical research as a building block for drug discovery, particularly in synthesizing kinase inhibitors and central nervous system (CNS) targeting agents due to its structural similarity to bioactive amines .
Properties
IUPAC Name |
[(3R)-piperidin-3-yl]methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c7-4-6-2-1-3-8-5-6;;/h6,8H,1-5,7H2;2*1H/t6-;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCRWYVOCMRVKG-QYCVXMPOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2059913-68-5 | |
| Record name | [(3R)-piperidin-3-yl]methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Ring-Closing Metathesis (RCM)
Ring-closing metathesis of dienyl amines using Grubbs catalysts offers a modular approach to piperidines. For example, 3-aminopiperidines have been synthesized from linear precursors with >90% enantiomeric excess (ee) when chiral catalysts are employed. Adapting this method could involve starting from a protected (3R)-aminobutene derivative.
Detailed Preparation Methods
Stepwise Synthesis from Piperidine-3-carboxylic Acid
A three-step route is documented in the literature (Figure 1):
- Esterification : Piperidine-3-carboxylic acid is converted to its ethyl ester using thionyl chloride and ethanol.
- Curtius Rearrangement : The ester undergoes Curtius rearrangement with diphenylphosphoryl azide (DPPA) to form the isocyanate intermediate.
- Reduction and Salt Formation : The isocyanate is reduced with LiAlH4 to [(3R)-piperidin-3-yl]methanamine, followed by treatment with HCl gas to yield the dihydrochloride salt.
Key Reaction Parameters :
Reductive Amination of Piperidinone
An alternative method involves reductive amination of (R)-piperidin-3-one:
- Imine Formation : Reacting piperidin-3-one with ammonium acetate in methanol.
- Sodium Cyanoborohydride Reduction : Selective reduction of the imine to the amine.
- Salt Formation : Precipitation with HCl in diethyl ether.
Optimization Insights :
- pH control (6.5–7.0) is critical to minimize over-reduction.
- The dihydrochloride form is obtained in 85% purity, requiring recrystallization from ethanol/water.
Process Optimization and Challenges
Chirality Preservation
Racemization during synthesis is a major concern. Studies show that using non-polar solvents (e.g., hexane) and low temperatures (<0°C) during amide bond formation reduces epimerization.
Scalability of Dihydrochloride Formation
Large-scale salt formation requires careful stoichiometry:
- Molar Ratio : 2.1 equivalents of HCl per amine group to ensure complete protonation.
- Crystallization Solvent : Isopropanol yields larger crystals (98% purity) compared to ethanol.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
[(3R)-piperidin-3-yl]methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, converting the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methanamine group, where nucleophiles replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
[(3R)-piperidin-3-yl]methanamine dihydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving neurotransmitter systems due to its structural similarity to certain neurotransmitters.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of [(3R)-piperidin-3-yl]methanamine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various biological pathways. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
[(3R)-1-Methylpiperidin-3-yl]methanamine Dihydrochloride
- Molecular Formula : C₇H₁₈Cl₂N₂
- Key Difference : A methyl group is attached to the piperidine nitrogen (N1).
- However, it may enhance metabolic stability by blocking oxidative deamination .
[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanamine Dihydrochloride
- Molecular Formula : C₈H₁₇Cl₂F₃N₂
- Key Difference : A trifluoroethyl group replaces the hydrogen at N1.
- Impact : The electron-withdrawing trifluoroethyl group enhances lipophilicity (logP) and may improve blood-brain barrier penetration. Fluorine substitution is associated with increased bioavailability and resistance to enzymatic degradation .
(3-Methoxypyridin-4-yl)methanamine Dihydrochloride
- Molecular Formula : C₇H₁₁Cl₂N₂O
- Key Difference : A pyridine ring replaces the piperidine scaffold, with a methoxy group at the 3-position.
Stereochemical Differences
Methyl({[(3S)-Piperidin-3-yl]methyl})amine Dihydrochloride
- Molecular Formula : C₇H₁₆Cl₂N₂
- Key Difference : The stereocenter at the 3-position is in the S-configuration.
- Impact : Stereochemistry critically influences enantioselective interactions with biological targets. The S-isomer may exhibit distinct pharmacokinetic profiles compared to the R-isomer .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | logP* | Solubility (Water) |
|---|---|---|---|---|---|
| [(3R)-Piperidin-3-yl]methanamine diHCl | C₆H₁₅Cl₂N₂ | 201.14 | None (baseline) | ~0.5 | High |
| [(3R)-1-Methylpiperidin-3-yl]methanamine diHCl | C₇H₁₈Cl₂N₂ | 201.14 | N1-Methyl | ~1.2 | Moderate |
| [1-(Trifluoroethyl)piperidin-3-yl]methanamine diHCl | C₈H₁₇Cl₂F₃N₂ | 243.74 | N1-Trifluoroethyl | ~2.8 | Low |
| (3-Methoxypyridin-4-yl)methanamine diHCl | C₇H₁₁Cl₂N₂O | 174.63 | Pyridine, 3-Methoxy | ~0.1 | High |
*Estimated logP values based on substituent contributions.
Biological Activity
[(3R)-piperidin-3-yl]methanamine dihydrochloride is a piperidine derivative with significant potential in various biological applications, particularly in the fields of neuropharmacology and medicinal chemistry. This article delves into its biological activity, synthesis, mechanism of action, and therapeutic potentials, supported by research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C₅H₁₂Cl₂N₂
- Molecular Weight : 179.07 g/mol
- Chemical Structure : The compound features a piperidine ring with an amine functional group, which is crucial for its interaction with biological targets.
The biological activity of this compound primarily involves its interaction with neurotransmitter receptors. The compound can act as an agonist or antagonist at various receptor sites, influencing neurotransmitter systems such as serotonin and dopamine pathways. This modulation is essential for its potential therapeutic effects in neurological disorders.
Interaction with Neurotransmitter Systems
- Serotonin Receptors : Studies indicate that similar compounds can influence serotonin signaling, which is crucial for mood regulation.
- Dopamine Transporters : The compound may interact with dopamine systems, suggesting applications in treating conditions like depression and schizophrenia.
Summary of Biological Activities
Case Studies
-
Neuroprotective Effects :
A study explored the neuroprotective potential of piperidine derivatives, including this compound. Results indicated that these compounds could reduce oxidative stress markers in neuronal cultures, suggesting a protective role against neurodegeneration . -
Acetylcholinesterase Inhibition :
Research involving analogs of donepezil showed that modifications to the piperidine structure enhanced acetylcholinesterase inhibition. This suggests that this compound could be developed as a candidate for Alzheimer's treatment due to its structural similarities to effective inhibitors . -
Analgesic Properties :
A pharmacological evaluation demonstrated that piperidine derivatives exhibited significant analgesic effects in animal models, indicating their potential as pain management agents .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions:
- Starting Materials : Piperidine derivatives are often used as starting materials.
- Reagents : Common reagents include hydrochloric acid for salt formation and various coupling agents for amine synthesis.
- Yield Optimization : Techniques such as temperature control and reaction time adjustments are employed to maximize yield and purity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and optimization strategies for [(3R)-piperidin-3-yl]methanamine dihydrochloride?
- Methodology : Synthesis typically involves stereoselective reduction of chiral precursors (e.g., (R)-piperidin-3-carboxylic acid derivatives) followed by amination and dihydrochloride salt formation. Key steps include:
- Use of chiral catalysts (e.g., Rhodium complexes) for enantiomeric purity .
- Purification via recrystallization or chiral HPLC to resolve stereochemical impurities .
- Reaction monitoring using LC-MS or NMR to confirm intermediate formation .
- Challenges : Competing side reactions (e.g., racemization) require strict temperature control (0–5°C) and inert atmospheres .
Q. How should researchers handle and store this compound to ensure stability?
- Protocols :
- Store in airtight containers at 2–8°C under nitrogen to prevent hygroscopic degradation .
- Avoid prolonged exposure to light, as UV radiation may alter stereochemical integrity .
Q. What analytical techniques are critical for characterizing purity and stereochemistry?
- Methods :
- Chiral HPLC with polar organic mobile phases (e.g., acetonitrile/water with 0.1% TFA) to resolve enantiomers .
- 1H/13C NMR for structural confirmation, focusing on methylene and amine proton shifts (~δ 2.5–3.5 ppm) .
- Mass spectrometry (HRMS) to verify molecular weight (201.14 g/mol) and chloride ion adducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Approach :
- Perform dose-response assays (e.g., IC50 curves) across multiple cell lines to validate target specificity (e.g., GPCR or kinase inhibition) .
- Cross-reference with structural analogs (e.g., (S)-enantiomers) to isolate stereochemistry-dependent effects .
- Use molecular docking simulations to predict binding affinities and compare with experimental results .
Q. What experimental designs are recommended for studying the compound’s chiral-specific interactions in biological systems?
- Design :
- In vitro assays : Compare (3R)- and (3S)-enantiomers in receptor-binding studies (e.g., radioligand displacement) .
- Pharmacokinetics : Use chiral stationary phases in LC-MS to track enantiomer-specific metabolism .
- Vibrational circular dichroism (VCD) : Confirm absolute configuration and correlate with bioactivity .
Q. How do structural modifications of this compound affect its physicochemical properties?
- Case Study :
- Methyl substitution (e.g., [(3R)-1-methylpiperidin-3-yl]methanamine dihydrochloride) increases lipophilicity (logP +0.5) but reduces aqueous solubility .
- Heterocyclic additions (e.g., triazole moieties) enhance metabolic stability but may introduce steric hindrance at target sites .
Q. What strategies mitigate risks when scaling up synthesis from milligram to gram quantities?
- Optimization :
- Use flow chemistry for precise control of exothermic amination steps .
- Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR) for real-time reaction monitoring .
- Validate batch consistency via DSC (Differential Scanning Calorimetry) to detect polymorphic changes .
Data Contradiction and Validation
Q. How should discrepancies in reported safety profiles (e.g., GHS classifications) be addressed?
- Resolution :
- Cross-check with regional regulatory databases (e.g., ECHA, PubChem) for updated hazard classifications .
- Conduct in-house acute toxicity assays (e.g., OECD 423) to establish LD50 values .
Q. What methods validate the absence of genotoxicity in long-term studies?
- Protocols :
- Ames test (OECD 471) with TA98 and TA100 strains to assess mutagenicity .
- Micronucleus assay (OECD 487) in human lymphocyte cultures .
Tables for Key Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 201.14 g/mol | |
| CAS Number | 1400744-18-4 | |
| Chiral Purity (HPLC) | ≥97% (R-enantiomer) | |
| LogP (Predicted) | 0.89 | |
| Solubility (H2O, 25°C) | 45 mg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
